molecular formula C9H8N4 B7867571 6-(Pyridin-3-yl)pyridazin-3-amine CAS No. 1159817-05-6

6-(Pyridin-3-yl)pyridazin-3-amine

Cat. No.: B7867571
CAS No.: 1159817-05-6
M. Wt: 172.19 g/mol
InChI Key: KSTAIWSZBUQQML-UHFFFAOYSA-N
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Description

6-(Pyridin-3-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridine ring fused to a pyridazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)pyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The aza-Diels-Alder reaction and cycloaddition methods mentioned above can be adapted for large-scale production, with careful optimization of reaction conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-3-yl)pyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridazine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides under basic or neutral conditions.

Major Products:

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazin-3-amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s ability to bind to these targets is attributed to its unique structural features, such as the presence of nitrogen atoms that facilitate hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.

    Pyrazolopyridine: A compound with a pyrazole ring fused to a pyridine ring.

Uniqueness: 6-(Pyridin-3-yl)pyridazin-3-amine is unique due to its specific substitution pattern and the presence of both pyridine and pyridazine rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-pyridin-3-ylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTAIWSZBUQQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671691
Record name 6-(Pyridin-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159817-05-6
Record name 6-(Pyridin-3-yl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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